molecular formula C11H16N2O2 B3367864 4-(2-Ethoxypyridin-3-yl)morpholine CAS No. 200064-08-0

4-(2-Ethoxypyridin-3-yl)morpholine

Cat. No.: B3367864
CAS No.: 200064-08-0
M. Wt: 208.26 g/mol
InChI Key: IWEVHEHCDRZAOJ-UHFFFAOYSA-N
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Description

4-(2-Ethoxypyridin-3-yl)morpholine is an organic compound with the molecular formula C11H16N2O2. It is a derivative of morpholine, featuring a pyridine ring substituted with an ethoxy group at the 2-position and a morpholine ring at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxypyridin-3-yl)morpholine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethoxypyridin-3-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

4-(2-Ethoxypyridin-3-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxypyridin-3-yl)morpholine involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The compound’s effects are mediated through pathways involving its binding to receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-(2-Ethoxypyridin-3-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

4-(2-ethoxypyridin-3-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11-10(4-3-5-12-11)13-6-8-14-9-7-13/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEVHEHCDRZAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667252
Record name 4-(2-Ethoxypyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200064-08-0
Record name 4-(2-Ethoxypyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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